molecular formula C14H11F3N6O2S B11251066 2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11251066
M. Wt: 384.34 g/mol
InChI Key: WJUXFVMRWYSDOX-UHFFFAOYSA-N
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Description

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a triazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include triazole derivatives and phenylacetyl chloride. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted phenyl or triazine derivatives.

Scientific Research Applications

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Acts as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolo-triazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Additionally, the sulfur atom in the structure allows for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11F3N6O2S

Molecular Weight

384.34 g/mol

IUPAC Name

2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H11F3N6O2S/c1-7-11(25)19-12-20-21-13(23(12)22-7)26-6-10(24)18-9-5-3-2-4-8(9)14(15,16)17/h2-5H,6H2,1H3,(H,18,24)(H,19,20,25)

InChI Key

WJUXFVMRWYSDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)NC1=O

Origin of Product

United States

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